molecular formula C19H30N2O4S B11338131 N-(3-ethoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-ethoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11338131
M. Wt: 382.5 g/mol
InChI Key: BMDAONAEEJRPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ETHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with an ethoxypropyl group, a methanesulfonyl group attached to a methylphenyl ring, and a carboxamide group.

Chemical Reactions Analysis

N-(3-ETHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe or ligand in biochemical studies.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-ETHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(3-ETHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(3-ETHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE analogs: These compounds have similar structures but with variations in the substituents on the piperidine ring or the phenyl ring.

    Piperidine derivatives: Compounds with a piperidine ring and various functional groups attached.

    Methanesulfonyl derivatives: Compounds containing the methanesulfonyl group attached to different molecular frameworks. The uniqueness of N-(3-ETHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H30N2O4S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H30N2O4S/c1-3-25-13-5-10-20-19(22)18-8-11-21(12-9-18)26(23,24)15-17-7-4-6-16(2)14-17/h4,6-7,14,18H,3,5,8-13,15H2,1-2H3,(H,20,22)

InChI Key

BMDAONAEEJRPKJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.